2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

説明

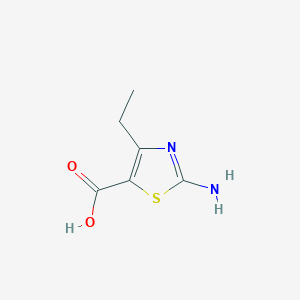

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-ethylthiazole-5-carboxylate, which is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

化学反応の分析

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

- Reaction : Treatment with ethanol and sulfuric acid forms ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate .

- Conditions : Acid catalysis (H₂SO₄, HCl), reflux in ethanol.

- Application : Esters serve as intermediates for further functionalization .

Amide Formation

Coupling with amines via activating agents generates amides:

- Reagents : HBTU, HOBt, or DCC with DMAP .

- Example : Reaction with aniline derivatives produces N-substituted amides, as demonstrated in solid-phase synthesis protocols .

- Yield : ~70–85% under optimized conditions .

Decarboxylation

Thermal or base-induced decarboxylation removes CO₂ to form 2-amino-4-ethylthiazole:

- Conditions : Heating at 150–200°C or treatment with NaOH in glycol .

- Mechanism : Proceeds via a six-membered transition state, typical for β-keto acids.

Amino Group Modifications

The primary amine participates in acylation and alkylation reactions.

Acylation

- Reagents : Acetic anhydride, benzoyl chloride, or activated carboxylic acids .

- Example : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability .

- Selectivity : The amino group reacts preferentially over the carboxylic acid under mild conditions .

Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of bases like K₂CO₃ .

- Product : N-alkylated derivatives, which are explored for antimicrobial activity .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes substitution at the C-2 and C-4 positions due to electron-rich regions.

Halogenation

- Reagents : NXS (N-bromosuccinimide, N-chlorosuccinimide) in polar solvents .

- Example : Bromination at C-4 produces 4-bromo-2-amino-5-carboxy thiazole derivatives .

Nitration and Sulfonation

- Conditions : HNO₃/H₂SO₄ or SO₃/H₂SO₄ under controlled temperatures .

- Challenges : Limited regioselectivity due to competing ring activation by amino and carboxylic acid groups .

Oxidation of the Thiazole Ring

- Reagents : H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone.

- Impact : Alters electronic properties, affecting biological activity.

Reduction of Functional Groups

- Amino Group : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to NH₂.

- Carboxylic Acid : LiAlH₄ reduces the acid to a primary alcohol, though this is less common due to competing side reactions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- Example : Reaction with hydrazine forms thiazolo[3,2-b] triazole derivatives, evaluated for antifungal activity .

- Conditions : Reflux in ethanol or DMF .

Comparative Reaction Data

Key Research Findings

- Synthetic Utility : The carboxylic acid group enables facile conversion to esters and amides, critical for drug design .

- Biological Relevance : N-Acyl derivatives exhibit enhanced antimicrobial and anticancer profiles compared to the parent compound .

- Regioselectivity Challenges : Competing electronic effects from substituents complicate electrophilic substitutions, necessitating optimized conditions .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid demonstrated promising activity against HepG2 (liver cancer) and K562 (leukemia) cell lines .

Mechanism of Action

The anticancer efficacy is attributed to the compound's ability to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that thiazole derivatives can inhibit key enzymes and pathways that are crucial for tumor growth and survival .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | HepG2 | 12.5 | |

| Thiazole Derivative B | K562 | 8.0 | |

| Thiazole Derivative C | PC12 | 15.0 |

Antiviral Properties

Research has also indicated that 2-amino-thiazoles may possess antiviral properties, particularly against HIV. The structural features of these compounds allow them to bind effectively to viral proteins, inhibiting their function and preventing viral replication .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and efficiency. Various synthetic methods have been reported, including microwave-assisted synthesis and traditional reflux methods using thiourea and ethyl chloroacetate as starting materials .

Table 2: Synthetic Methods for this compound

| Method | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Microwave-Assisted | >95 | 1 | |

| Reflux Method | 80 | 10 | |

| Ethanol Solvent Method | >90 | 5.5 |

Biochemical Applications

In addition to its pharmaceutical uses, this compound serves as a non-ionic organic buffering agent in biological research. It is utilized in cell culture applications where maintaining a stable pH is crucial for cellular activities .

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, demonstrating that modifications to the thiazole ring significantly impacted their potency. The results indicated that specific substitutions could enhance anticancer activity by increasing the compound's lipophilicity and ability to penetrate cell membranes .

Case Study: Antiviral Efficacy Against HIV

Another investigation focused on the antiviral properties of thiazole derivatives against HIV-1 reverse transcriptase. The study revealed that certain derivatives acted as effective inhibitors by binding to the enzyme's active site, thus preventing viral replication .

作用機序

The mechanism of action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid and its derivatives often involves interaction with specific enzymes or receptors in biological systems. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

類似化合物との比較

- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid

- 2-Amino-4-ethyl-1,3-thiazole-5-carboxamide

- 2-Amino-4-ethyl-1,3-thiazole-5-carboxylate

Comparison: While these compounds share the thiazole ring structure, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of a carboxylic acid group in 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid allows for hydrogen bonding and ionic interactions, which can enhance its solubility and binding affinity to biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development.

生物活性

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (AETCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AETCA features a thiazole ring, which is integral to its biological activity. The compound can be synthesized through various methods, including the cyclization of ethyl 2-bromoacetate with thiourea, followed by hydrolysis to yield the carboxylic acid.

Target Enzymes:

AETCA primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is vital for bacterial cell wall synthesis. By inhibiting this enzyme, AETCA disrupts peptidoglycan formation, leading to bacterial cell death.

Biochemical Pathways:

The compound also exhibits inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can influence various cellular processes and signaling pathways, potentially leading to therapeutic effects in conditions like gout and cancer.

Biological Activities

-

Antimicrobial Activity:

- AETCA has demonstrated significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting cell wall synthesis, which is crucial for bacterial survival.

- Table 1 summarizes the antimicrobial efficacy of AETCA against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Activity:

- AETCA has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is mediated through its interaction with various cellular pathways.

- In vitro studies have indicated that AETCA can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells .

-

Anti-inflammatory Effects:

- Preliminary studies suggest that AETCA may possess anti-inflammatory properties, making it a candidate for further pharmacological investigations. Its interaction with inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of AETCA, researchers found that it effectively inhibited the growth of multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of AETCA on human colon cancer cells. They observed that treatment with AETCA led to increased levels of caspase-3 activity, indicating enhanced apoptosis. The study concluded that AETCA could serve as a promising agent in cancer therapy due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Pharmacokinetics

AETCA exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems. Its metabolism and excretion pathways are still under investigation, but initial findings indicate potential for effective therapeutic use.

特性

IUPAC Name |

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPJQLYQCVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634072 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191105-37-0 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。